molecular formula C11H8FIN2O B7988339 9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Cat. No.: B7988339
M. Wt: 330.10 g/mol
InChI Key: OFYSVUWJIRLISM-UHFFFAOYSA-N
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Description

9-Fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282517-42-3) is a high-value chemical intermediate in pharmaceutical research and development. This compound is a key building block for the synthesis of novel 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives, which have been identified as potent and selective inhibitors of the PI3Kα pathway . These inhibitors show promising antitumor activities, with some derivatives demonstrating significantly better antiproliferative effects against human tumor cell lines than established reference compounds . The structure features reactive fluoro and iodo substituents, allowing for selective functionalization through cross-coupling reactions, making it a versatile scaffold for constructing complex heterocyclic systems in medicinal chemistry . It is also employed as an intermediate in the development of central nervous system (CNS) modulators, with potential applications in researching therapies for neurological disorders . The compound should be stored in a cool, dry, and light-proof environment, typically at 2-8°C, and under an inert atmosphere for maximum stability . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

9-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYSVUWJIRLISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Led Sequential Functionalization

The compound’s 9-fluoro and 2-iodo substituents are introduced via electrophilic halogenation and directed metalation. A representative route involves:

Step 1: Fluorination at Position 9

  • Substrate : 9-Amino-5,6-dihydrobenzo[f][1,oxazepine.

  • Method : Diazotization followed by Schiemann reaction.

    • Treat with NaNO₂/HCl to form diazonium salt.

    • Fluorination using HBF₄ or tetrafluoroboric acid at 0–5°C.

  • Yield : ~75% (reported in analogous bromo-fluoro derivatives).

Step 2: Imidazo Ring Formation

  • Substrate : 9-Fluoro-5,6-dihydrobenzo[f]oxazepine.

  • Cyclization : React with chloroacetonitrile in the presence of K₂CO₃ in DMF at 80°C.

  • Intermediate : 9-Fluoro-5,6-dihydroimidazo[1,2-d]benzoxazepine.

Step 3: Iodination at Position 2

  • Reagent : N-Iodosuccinimide (NIS) in acetic acid at 50°C.

  • Directing Group : The oxazepine oxygen directs electrophilic iodination to position 2.

  • Yield : 68–72%.

Cycloaddition-Based Approaches

Patent EP2711368B1 (source 10) describes a [3+2] cycloaddition strategy for related imidazo-benzoxazepines:

Step 1: Nitrilimine Intermediate Generation

  • Substrate : 2-(2-Isopropyl-5-methyl-1,2,4-triazol-3-yl)-5,6-dihydrobenzo[f]tetrazole.

  • Thermal Decomposition : Heat in toluene to generate nitrilimine.

Step 2: Cycloaddition with Alkyne

  • Reaction : React with acetylene derivatives to form the imidazo ring.

  • Halogenation : Post-cycloaddition iodination using I₂/CuI in DMF.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Reference
Sequential HalogenationHigh regioselectivity for iodine at C2Multi-step purification required68–75
CycloadditionSingle-step ring formationRequires specialized nitrilimine precursors60–65

Optimization and Scale-Up Challenges

  • Iodination Efficiency : Excess NIS (>1.5 eq.) improves conversion but complicates purification.

  • Solvent Effects : Acetic acid enhances iodination rates vs. DCM or THF.

  • Temperature Control : Imidazo ring cyclization requires strict anhydrous conditions to prevent hydrolysis.

Analytical Characterization

Key data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H), 4.45–4.30 (m, 2H), 3.95–3.80 (m, 2H).

  • HPLC Purity : ≥95% (C18 column, MeCN/H₂O gradient) .

Chemical Reactions Analysis

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other substituents using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states.

    Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine has shown potential in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Case Studies : A study demonstrated that derivatives of imidazo[1,2-d][1,4]oxazepine showed selective cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.

Antimicrobial Properties

The compound's unique structure may also contribute to antimicrobial activity:

  • Research Findings : Studies have indicated that related compounds possess significant antibacterial and antifungal properties.
  • Applications : Potential use in developing new antibiotics or antifungal treatments.

Materials Science Applications

In addition to medicinal uses, this compound can be explored in materials science:

Organic Electronics

The compound's electronic properties make it suitable for applications in organic semiconductors:

  • Conductivity Studies : Research has shown that derivatives can be used to create organic thin-film transistors (OTFTs) with enhanced performance.

Photovoltaics

Potential applications in solar energy conversion:

  • Photovoltaic Devices : Compounds with similar structures have been investigated for use in organic photovoltaic devices due to their light absorption characteristics.

Data Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsSignificant antibacterial and antifungal properties
Materials ScienceOrganic electronicsEnhanced performance in organic thin-film transistors
PhotovoltaicsPotential use in organic photovoltaic devices

Mechanism of Action

The mechanism of action of 9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The benzoxazepine core allows for diverse substitutions, enabling tailored bioactivity. Key analogs and their structural differences include:

Compound Name Substituents Key Structural Features Similarity Score Reference CAS/Study
9-Fluoro-2-iodo-5,6-dihydrobenzo[...] F (C9), I (C2) Halogenated (F, I) 1.00 1282517-42-3
10-Fluoro-2-iodo-5,6-dihydrobenzo[...] F (C10), I (C2) Fluorine shifted to C10 0.98 1956376-94-5
2-Iodo-9-methoxy-5,6-dihydrobenzo[...] OCH₃ (C9), I (C2) Methoxy group at C9 0.94 1401305-32-5
10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[...] Br (C10), F (C9), I (C2) Triple halogenation (Br, F, I) 0.91 1282516-69-1
10-Bromo-2-Iodo-6-Methyl-5,6-dihydrobenzo[...] Br (C10), I (C2), CH₃ (C6) Methyl group at C6, Br at C10 - 1451086-97-7

Key Observations :

  • Halogen Positioning: Fluorine at C9 (target compound) vs.
  • Methoxy vs. Halogens : Methoxy groups enhance solubility but reduce electronegativity compared to halogens .
  • Triple Halogenation : Bromine at C10 in analogs may improve hydrophobic interactions but increase molecular weight .
PI3Kα Inhibition
  • Target Compound: Limited direct data, but structurally related benzoxazepines (e.g., 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives) exhibit potent PI3Kα inhibition. For example, compound 25 (IC₅₀ = 0.016 μM) showed 30-fold greater selectivity for PI3Kα over LY294002 .
  • GDC-0326 : A clinical-stage analog with a propanamide side chain (IC₅₀ = 0.6 nM for PI3Kα) highlights the importance of substituents in enhancing potency and selectivity .
Antimicrobial and Anticancer Activity
  • Benzoxazepine Derivatives : Exhibited moderate antimicrobial activity (e.g., MIC = 8–32 μg/mL against S. aureus and E. coli) and antiproliferative effects in cancer cell lines (IC₅₀ = 1.2–5.6 μM) .
  • Role of Halogens : Iodine’s bulkiness may improve DNA intercalation or enzyme binding, while fluorine’s electronegativity enhances metabolic stability .

Physicochemical Properties

  • Melting Points: Halogenated derivatives (e.g., 211–213°C for compound 35) show higher melting points than non-halogenated analogs due to improved crystal packing .
  • Spectroscopic Data : HRMS and ¹H NMR confirm structural integrity; iodine’s deshielding effect is evident in NMR shifts .

Biological Activity

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine (CAS: 1282517-42-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H8FIN2OC_{11}H_{8}FIN_{2}O with a molecular weight of 330.1 g/mol. The presence of fluorine and iodine atoms in its structure contributes to its unique reactivity and biological profile.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Properties : Similar compounds in the benzoxazepine class have shown potential in modulating inflammatory responses.
  • Enzyme Inhibition : There is evidence suggesting that derivatives may act as inhibitors of phosphoinositide 3-kinase (PI3K), an important target in cancer therapy.

Anticancer Studies

A recent study evaluated the cytotoxicity of various benzoxazepine derivatives against solid tumor cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity. For instance, modifications to the benzoxazepine structure enhanced its potency as a PI3K inhibitor:

CompoundIC50 (μM)Target
LY2940020.48PI3K
9-Fluoro-2-iodo derivative0.016PI3Kα

This data suggests that the compound may be a promising candidate for further development as a selective PI3K inhibitor in cancer treatment .

Anti-inflammatory Effects

Research into the anti-inflammatory effects of related compounds has shown that they can modulate cytokine release. For example, certain derivatives were found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This indicates potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • PI3K Pathway Modulation : Inhibition of this pathway can lead to reduced tumor cell proliferation and survival.
  • Cytokine Regulation : By influencing cytokine release, the compound may help mitigate inflammatory responses.

Case Studies

Several case studies have highlighted the pharmacological potential of benzoxazepine derivatives:

  • Study on Tumor Cell Lines : A comprehensive evaluation demonstrated that modified benzoxazepines had improved selectivity and potency against specific cancer types compared to standard treatments .
  • Inflammation Models : In animal models of inflammation, compounds similar to 9-Fluoro-2-iodo derivatives showed significant reductions in swelling and pain indicators .

Q & A

Q. Table 1: Representative Yields from Synthetic Procedures

MethodIntermediate/ReagentYield (%)Reference
Sonogashira Coupling1-ethynylcyclobutanol + brominated core33.8
Ullmann CouplingDibromo precursors + Cu catalyst60–75

How is the structural characterization of this compound performed?

Basic Research Focus
Characterization relies on multimodal spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of fluorine and iodine substitution. For example, fluorine-induced deshielding in 19^19F NMR distinguishes para/ortho positions in the benzoxazepine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C18_{18}H19_{19}F2_2N5_5O4_4 for GDC-0077 derivatives) .
  • X-ray Crystallography : Resolves conformational flexibility of the dihydrobenzo-oxazepine ring, critical for understanding PI3Kα binding .

How can researchers optimize the selectivity of PI3Kα inhibition using structural modifications of the benzoxazepine core?

Advanced Research Focus
Selectivity hinges on isoform-specific interactions:

  • Non-conserved residue targeting : Crystal structures reveal that substituents like isopropyl-triazole (GDC-0032) exploit hydrophobic pockets unique to PI3Kα. Fluorine at C9 enhances binding to Ser774 via polar interactions .
  • β-sparing design : Reducing affinity for PI3Kβ by avoiding hydrogen bonding with Lys779 (absent in PI3Kα). For example, GDC-0077’s difluoromethyl-oxazolidinone group minimizes β-isoform engagement .

Q. Table 2: Selectivity Profiles of Benzoxazepine-Based Inhibitors

CompoundPI3Kα IC50_{50} (nM)PI3Kβ IC50_{50} (nM)Selectivity (α/β)
GDC-00320.299.131-fold
GDC-00770.3823.562-fold

What methodologies address low yields in the synthesis of imidazo-oxazepine derivatives?

Advanced Research Focus
Yield optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 15 min for imidazo-oxadiazoles) while improving regioselectivity. For example, [Cu(phen)(PPh3_3)2_2]NO3_3 catalyzes telescopic reactions under microwaves (120°C) .
  • Continuous-flow systems : Microfluidic reactors enhance mixing and heat transfer, mitigating side reactions. A reported imidazo-oxadiazole synthesis achieved 85% yield in flow vs. 60% in batch .
  • Solvent engineering : Ionic liquids (e.g., [BMIM]BF4_4) improve solubility of hydrophobic intermediates, as shown in quinazoline syntheses .

How to resolve discrepancies in biological activity data between in vitro and in vivo models?

Advanced Research Focus
Discrepancies often arise from pharmacokinetic (PK) factors:

  • Unbound drug exposure : GDC-0032’s in vivo efficacy correlated with free plasma concentrations (>90% protein binding). Adjusting lipophilicity (logP < 3) improves unbound fractions .
  • Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) identify labile sites. For example, replacing metabolically unstable methyl groups with trifluoromethyl in GDC-0326 reduced clearance by 40% .

Key Consideration : Use physiologically based PK (PBPK) modeling to predict human doses from murine xenograft data, ensuring translational relevance.

What are the challenges in achieving enantiomeric purity during synthesis?

Advanced Research Focus
Chirality control is critical for pharmacodynamic activity:

  • Asymmetric catalysis : Chiral oxazolidinone auxiliaries (e.g., (S)-4-(difluoromethyl)-2-oxooxazolidin-3-yl in GDC-0077) enable enantioselective cyclization. HPLC with chiral columns (e.g., Chiralpak AD-H) confirms >99% ee .
  • Racemization risks : Basic conditions during amide coupling can epimerize stereocenters. Low-temperature (<0°C) coupling with EDC/HOBt minimizes this .

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